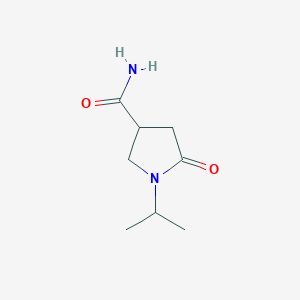

1-Isopropyl-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHIHBXVCYVWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Isopropyl-5-oxopyrrolidine-3-carboxamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide

Introduction

The 5-oxopyrrolidine (also known as pyroglutamic acid or 2-pyrrolidinone) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including analgesic, antihypoxic, antibacterial, and neuroprotective activities.[3][4][5] This guide provides a detailed, scientifically-grounded pathway for the synthesis of a specific derivative, this compound, a molecule of interest for drug discovery programs.

The proposed synthesis is a robust, two-stage process designed for clarity and reproducibility. It begins with the formation of a key carboxylic acid intermediate, which is subsequently converted to the target primary amide. This document will elucidate the mechanistic principles, provide detailed experimental protocols, and offer insights into the causality behind the procedural choices, tailored for researchers and drug development professionals.

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic analysis of the target molecule. The primary amide functional group can be disconnected to reveal its precursor, a carboxylic acid. This acid, in turn, can be deconstructed via the cleavage of the lactam ring's C-N bond, tracing back to simple, commercially available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid

The foundational step in this synthesis is the construction of the substituted pyrrolidinone ring. This is efficiently achieved through a one-pot reaction involving the conjugate addition of an amine to itaconic acid, followed by an intramolecular condensation.

Principle and Mechanism

The reaction between itaconic acid (2-methylenesuccinic acid) and a primary amine, in this case, isopropylamine, proceeds via two key transformations:

-

Aza-Michael Addition: Isopropylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system of itaconic acid. This conjugate addition forms a transient amino acid intermediate.

-

Intramolecular Amidation (Lactamization): Upon heating, the newly formed secondary amine attacks the proximate carboxylic acid group. This nucleophilic acyl substitution results in the formation of a five-membered lactam ring with the concomitant elimination of a water molecule, yielding the thermodynamically stable 5-oxopyrrolidine structure.[3][6][7]

This method is a well-established and straightforward approach for preparing N-substituted 5-oxopyrrolidine-3-carboxylic acids.[3]

Caption: Reaction scheme for the synthesis of the carboxylic acid intermediate.

Experimental Protocol

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.0 eq.) and water.

-

Amine Addition: While stirring, slowly add isopropylamine (1.1 eq.) to the suspension. An exothermic reaction may occur.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours.[6][7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 5% hydrochloric acid to precipitate the product.[7]

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Part 2: Conversion to this compound

The final step is the conversion of the carboxylic acid to the primary amide. While direct reaction with ammonia is possible under harsh conditions, a more controlled and efficient method involves activating the carboxylic acid.[9][10] A standard and highly effective method is the conversion to an acyl chloride intermediate.

Principle and Mechanism

The amidation proceeds in two steps:

-

Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The hydroxyl group of the carboxylic acid is converted into an excellent leaving group, which is then displaced by a chloride ion to form the highly electrophilic acyl chloride.

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia or ammonium hydroxide). The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable carboxamide product.[10]

This two-step sequence ensures a high-yield conversion under relatively mild conditions, avoiding the challenges of direct amidation.[11][12]

Caption: Reaction scheme for the amidation of the carboxylic acid.

Experimental Protocol

Note: This procedure should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

-

Acyl Chloride Formation: To a round-bottom flask containing 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq.), add thionyl chloride (SOCl₂, 1.5-2.0 eq.) slowly at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases.

-

Reagent Removal: Remove the excess thionyl chloride under reduced pressure (distillation). The crude acyl chloride is typically used in the next step without further purification.

-

Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add the acyl chloride to a stirred, chilled solution of concentrated aqueous ammonia (a large excess).

-

Isolation: Stir the mixture for 1-2 hours, allowing it to warm to room temperature. The product, this compound, will often precipitate from the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can be performed to obtain the final product of high purity.

Overall Synthesis Summary

The complete synthesis is a sequential, high-yield process that is amenable to scale-up. The key transformations and conditions are summarized below.

Data Presentation

| Step | Starting Material(s) | Key Reagent(s) | Solvent | Typical Temp. | Product |

| 1 | Itaconic Acid, Isopropylamine | None (thermal) | Water | 100-110 °C | 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid |

| 2 | Carboxylic Acid Intermediate | 1. SOCl₂ 2. NH₃ (aq) | None / Aprotic | 1. 40-50 °C 2. 0 °C to RT | This compound |

Complete Workflow Visualization

Caption: Overall two-step synthesis workflow.

Conclusion

This guide outlines an efficient and logical synthesis pathway for this compound. By leveraging a well-documented cyclization reaction followed by a standard, high-yield amidation protocol, the target molecule can be produced from simple starting materials. The principles and protocols described herein provide a solid foundation for researchers in medicinal chemistry and drug development to access this and structurally related compounds for further investigation.

References

-

Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

-

Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides - Organic Letters (ACS Publications). Available at: [Link]

-

Synthesis of amides from carboxylic acids - Química Organica.org. Available at: [Link]

-

Preparation of amides using DCC (video) - Khan Academy. Available at: [Link]

-

Chemistry of Amides - LibreTexts Chemistry. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - RSC Publishing. Available at: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. Available at: [Link]

-

Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade - Organic Letters (ACS Publications). Available at: [Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. Available at: [Link]

-

Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors - Omsk State Technical University. Available at: [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction - Organic Letters (ACS Publications). Available at: [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. Available at: [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - National Center for Biotechnology Information (PMC). Available at: [Link]

-

A Facile, Six-Step Process for the Synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester, The Key Synthetic Intermediate of Aliskiren - Organic Process Research & Development (ACS Publications). Available at: [Link]

-

Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids - ResearchGate. Available at: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - National Center for Biotechnology Information (PMC). Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - National Center for Biotechnology Information (PMC). Available at: [Link]

-

Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro - Semantic Scholar. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Khan Academy [khanacademy.org]

An In-depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxamide (CAS: 90152-93-5): A Scaffold of Latent Potential in Drug Discovery

Introduction: The 5-Oxopyrrolidine-3-carboxamide Core

The 5-oxopyrrolidine-3-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its inherent structural features, including a lactam ring and a carboxamide group, provide a rigid framework amenable to diverse chemical modifications. This allows for the fine-tuning of physicochemical properties and biological activities, making it a versatile starting point for drug discovery programs. This technical guide will delve into the synthesis, characterization, and potential applications of a specific analogue, 1-Isopropyl-5-oxopyrrolidine-3-carboxamide, while drawing insights from the broader class of related compounds to illuminate its potential.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure.

| Property | Value | Source |

| CAS Number | 90152-93-5 | Commercial Suppliers |

| Molecular Formula | C8H14N2O2 | Calculated |

| Molecular Weight | 170.21 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents | Inferred |

Synthesis and Chemical Reactivity

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxamides generally proceeds through a well-established route involving the Michael addition of a primary amine to itaconic acid or its diester, followed by cyclization.[1][2]

A generalized synthetic pathway is outlined below:

Caption: General synthetic route to this compound.

The carboxylic acid intermediate, 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid, is a key precursor. The subsequent amidation of the carboxylic acid can be achieved through various standard methods, such as activation with thionyl chloride followed by reaction with ammonia or using coupling agents like DCC or EDC.

The reactivity of this compound is primarily dictated by the lactam and carboxamide functionalities. The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions. The secondary amide of the carboxamide group can participate in hydrogen bonding and may undergo further chemical transformations.

Biological Activities of the 5-Oxopyrrolidine-3-carboxamide Scaffold

While specific biological data for this compound is scarce in public literature, numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications. This suggests that the 1-isopropyl analogue could serve as a valuable building block or may possess latent biological activity.

| Derivative Class | Biological Activity | References |

| N-Aryl/Heteroaryl substituted | Antibacterial, Anticancer | [3][4] |

| Variously substituted | Analgesic, Antihypoxic | [2] |

| Specific complex derivatives | Nav1.8 Inhibitors (Pain) | [5] |

The diverse biological activities observed for this scaffold underscore its potential in drug development. The nature of the substituent at the 1-position plays a crucial role in determining the specific biological target and potency.

Potential Research Applications and Future Directions

Given the established biological activities of its analogues, this compound represents a promising starting point for further investigation.

1. As a Chemical Intermediate: Its availability makes it an attractive building block for the synthesis of more complex molecules. The carboxamide group can be further functionalized or the lactam ring can be modified to explore novel chemical space.

2. Screening for Biological Activity: Based on the activities of related compounds, it would be prudent to screen this compound for:

-

Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.

-

Anticancer activity: Against various cancer cell lines.

-

Ion channel modulation: Particularly against sodium channels like Nav1.8, which are implicated in pain.

The isopropyl group at the N-1 position may confer specific properties, such as altered lipophilicity and metabolic stability, which could lead to a unique pharmacological profile.

Experimental Protocols

General Protocol for Spectroscopic Characterization

To confirm the identity and purity of this compound, a combination of spectroscopic techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should reveal characteristic signals for the isopropyl protons (a doublet and a septet), as well as signals for the pyrrolidine ring protons and the amide protons.

-

¹³C NMR: Will show distinct peaks for the carbonyl carbons of the lactam and carboxamide, the methine carbon of the isopropyl group, and the carbons of the pyrrolidine ring.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight and confirm the molecular formula.

3. Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the C=O stretching of the lactam and amide groups, as well as N-H stretching vibrations, are expected.

Workflow for Biological Screening

Caption: A typical workflow for the biological evaluation of the topic compound.

Conclusion

This compound is a readily accessible member of the medicinally important 5-oxopyrrolidine-3-carboxamide class of compounds. While specific data on its biological profile is currently limited, the extensive research on its analogues strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and, most importantly, a roadmap for its future investigation. Researchers in drug discovery are encouraged to explore the untapped potential of this intriguing molecule.

References

- Mickevičius, V., et al. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2017;22(11):1858.

- Kovalenko, S. M., et al. Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. 2007;41(8):421-424.

- Bertašiūtė, M., et al. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences. 2023;24(9):7966.

- Kairytė, K., et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022;27(16):5105.

-

Bertašiūtė, M., et al. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed. Available from: [Link]

- Košak, U., et al. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. 2012;17(9):10836-10854.

-

Kairytė, K., et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available from: [Link]

-

2a biotech. 1-ISOPROPYL-5-OXOPYRROLIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE. Available from: [Link]

- Google Patents. Process for the synthesis of carboxamides.

- Google Patents. Process to make glp1 ra and intermediates therefor.

-

The Good Scents Company. 1-(2-isopropyl-5-methyl cyclohexyl)-5-oxopyrrolidine-3-carboxylic acid isobutyl amide. Available from: [Link]

-

Nextpeptide. 1-Isopropyl-5-oxo-2-(quinolin-3-yl)pyrrolidine-3-carboxylic acid. Available from: [Link]

- Krikštaponis, K., et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2022;27(13):4034.

- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Google Patents. Process for the preparation of zonisamide and the intermediates thereof.

- Google Patents. Process for preparing a gip/glp1 dual agonist.

- Arasappan, A., et al. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters. 2022;13(3):355-356.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Structure elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide

An In-Depth Technical Guide to the Structure Elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide

Introduction

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. The process, known as structure elucidation, is a systematic investigation that employs a suite of analytical techniques to piece together the atomic connectivity and stereochemistry of a compound. This guide provides a comprehensive, technically-grounded workflow for the structural verification of this compound, a substituted pyroglutamide derivative. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Therefore, a robust and validated methodology for its characterization is paramount for researchers, scientists, and drug development professionals.

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will delve into the "why" behind each experimental choice, ensuring that the described protocols form a self-validating system. The elucidation will be built upon a foundation of high-resolution mass spectrometry and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance experiments.

Chapter 1: The Target Molecule - A Structural Overview

Before embarking on the analytical journey, a thorough understanding of the proposed structure is essential. This allows for the prediction of expected spectroscopic data, which will then be compared against experimental results.

Proposed Structure: this compound

Key Structural Features:

-

Molecular Formula: C₈H₁₄N₂O₂

-

Exact Mass: 170.1055 g/mol

-

Core Scaffold: A 5-membered γ-lactam (pyrrolidinone) ring.

-

Substituents:

-

An isopropyl group attached to the ring nitrogen (N-1).

-

A primary carboxamide group at the C-3 position.

-

-

Degrees of Unsaturation: 2 (one for the ring, one for the C=O of the lactam).

The elucidation strategy will be designed to confirm the presence and specific connectivity of these distinct molecular fragments.

Chapter 2: The Analytical Workflow - A Strategic Approach

A successful structure elucidation relies on a logical sequence of experiments where each step provides a piece of the puzzle. The overall strategy is to first determine the molecular formula and then use a series of NMR experiments to build the carbon-hydrogen framework and establish the precise placement of substituents.

Caption: A logical workflow for structure elucidation.

Chapter 3: Mass Spectrometry - Confirming the Elemental Composition

The first and most critical step is to verify the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Causality of Experimental Choice

We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that typically yields the intact protonated molecule, [M+H]⁺, with minimal fragmentation. This is ideal for determining the molecular weight of the parent compound.[2][3] The use of a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) is non-negotiable, as it provides the sub-ppm mass accuracy required to confidently assign an elemental formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Set to a resolving power of >10,000.

-

Scan Range: m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum. The primary ion of interest is the protonated molecule [M+H]⁺.

Predicted Data and Interpretation

The analysis should yield a prominent ion whose measured mass is extremely close to the calculated value for the protonated molecule.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₈H₁₄N₂O₂ | - |

| Calculated Exact Mass | 170.10553 | - |

| Ion Species | [M+H]⁺ | - |

| Calculated m/z | 171.11299 | ~171.1130 (within 5 ppm) |

A match within 5 ppm between the observed m/z and the calculated m/z provides strong evidence for the proposed elemental composition of C₈H₁₄N₂O₂.

Chapter 4: Nuclear Magnetic Resonance - Assembling the Molecular Jigsaw

With the molecular formula confirmed, NMR spectroscopy is employed to map out the precise atomic connectivity. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

General Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for carboxamides as it slows the exchange of the N-H protons, resulting in sharper signals.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent in a 5 mm NMR tube.[4]

-

Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

¹H NMR Spectroscopy: Identifying the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).

Predicted ¹H NMR Data (in CDCl₃):

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.5-7.5 | br s | 1H | -CO NH₂ | Amide protons, typically broad. |

| ~ 5.5-6.5 | br s | 1H | -CO NH₂ | Amide protons, typically broad. |

| ~ 4.0-4.5 | septet | 1H | N-CH (CH₃)₂ | Methine proton split by 6 adjacent methyl protons. |

| ~ 3.5-3.8 | m | 2H | CH ₂ (C2) | Diastereotopic protons on the carbon adjacent to nitrogen. |

| ~ 3.1-3.4 | m | 1H | CH (C3) | Methine proton at the chiral center. |

| ~ 2.6-2.9 | m | 2H | CH ₂ (C4) | Protons adjacent to the chiral center. |

| ~ 1.2 | d | 6H | N-CH(C H₃)₂ | Two equivalent methyl groups split by the methine proton. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Predicted ¹³C NMR Data (in CDCl₃):

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~ 175-180 | No signal | C=O (C5) | Lactam carbonyl carbon. |

| ~ 172-176 | No signal | C=O (Amide) | Carboxamide carbonyl carbon. |

| ~ 45-50 | Positive | N-C H(CH₃)₂ | Isopropyl methine carbon. |

| ~ 48-53 | Negative | C H₂ (C2) | Pyrrolidinone ring carbon adjacent to N. |

| ~ 35-40 | Positive | C H (C3) | Pyrrolidinone ring carbon with carboxamide. |

| ~ 30-35 | Negative | C H₂ (C4) | Pyrrolidinone ring carbon. |

| ~ 18-22 | Positive | N-CH(C H₃)₂ | Isopropyl methyl carbons. |

2D NMR: Establishing Connectivity

2D NMR experiments are the key to connecting the fragments identified in the 1D spectra.[5][6][7]

4.4.1 COSY (COrrelation SpectroscopY)

This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It establishes the spin systems within the molecule.

Caption: Expected COSY correlations for the two main spin systems.

4.4.2 HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the carbon signal of the atom it is directly attached to. This is the most reliable way to assign the ¹³C spectrum. For example, the proton signal at ~4.2 ppm will show a cross-peak to the carbon signal at ~47 ppm, definitively assigning them as the isopropyl methine group.

4.4.3 HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful elucidation experiment, as it reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the isolated spin systems and place the quaternary carbons (carbonyls).

Key Expected HMBC Correlations to Confirm the Structure:

-

Isopropyl to Ring: The isopropyl CH proton (~4.2 ppm) should show correlations to the C2 and C5 carbons of the pyrrolidinone ring, confirming its attachment to the nitrogen.

-

Carboxamide to Ring: The C3-H proton (~3.2 ppm) should show a strong correlation to the carboxamide carbonyl carbon (~174 ppm), confirming the position of the carboxamide group. The NH₂ protons should also show this correlation.

-

Ring Closure: The C2-H₂ protons (~3.6 ppm) should show a correlation to the C5 lactam carbonyl carbon (~177 ppm), confirming the cyclic lactam structure.

Caption: Crucial HMBC correlations for structural assembly.

Chapter 5: Data Synthesis and Conclusion

The final step is to collate all the spectroscopic data and demonstrate how they collectively and unambiguously support the proposed structure of this compound.

Summary of Elucidation Evidence:

| Technique | Finding | Conclusion |

| HRMS | Observed [M+H]⁺ at m/z matching C₈H₁₄N₂O₂ within 5 ppm. | Confirms the correct molecular formula. |

| ¹H NMR | Correct number, integration, and multiplicity of proton signals. | Identifies all proton environments, including the isopropyl and carboxamide groups. |

| ¹³C NMR / DEPT | Correct number of carbon signals (CH₃, CH₂, CH, C). | Confirms the carbon skeleton and the presence of two carbonyls. |

| COSY | Correlations confirm the -CH₂-CH-CH₂- fragment of the ring and the isopropyl spin system. | Establishes proton-proton connectivity within fragments. |

| HSQC | All protonated carbons are assigned based on direct ¹H-¹³C correlations. | Unambiguously links protons to their attached carbons. |

| HMBC | Key correlations link the isopropyl group to N-1, the carboxamide to C-3, and confirm the ring structure. | Connects all molecular fragments into the final, correct structure. |

By systematically acquiring and interpreting data from HRMS and a suite of NMR experiments, we have constructed a self-validating case for the structure of this compound. Each piece of evidence from one experiment is corroborated and built upon by the next, culminating in a comprehensive and trustworthy structural assignment essential for advancing any research or development program.

References

-

Šiaučiulis, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]

-

Butkevičius, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

-

Ivanova, G., & Ivanov, I. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Li, D., et al. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]

-

Heller, D. N., et al. (1999). Screening and Mass Spectral Confirmation of β-Lactam Antibiotic Residues in Milk Using LC-MS/MS. ACS Publications. Available at: [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

-

An, J., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-Depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-isopropyl-5-oxopyrrolidine-3-carboxamide, a valuable chemical intermediate in contemporary drug discovery. While specific literature on this exact molecule is sparse, this guide synthesizes established chemical principles and analogous procedures to present a robust framework for its synthesis, characterization, and potential applications. The core of this document is built upon the well-established reactivity of the 5-oxopyrrolidine-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry. This guide will delve into a detailed, field-proven synthetic methodology, expected analytical characterization, and the strategic importance of this intermediate in the development of novel therapeutics, particularly as a building block for potent and selective Nav1.8 inhibitors.

Introduction: The Strategic Value of the Pyroglutamide Scaffold

The 5-oxopyrrolidine, or pyroglutamic acid, core is a recurring motif in a multitude of biologically active compounds and natural products. Its rigid, cyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of small molecule therapeutics. The inherent chirality and the presence of multiple functionalization points—the nitrogen atom, the carboxylic acid (or its derivative at the 3-position), and the lactam carbonyl—offer a rich landscape for chemical modification and optimization of pharmacological properties.

This compound emerges as a key intermediate by incorporating an isopropyl group on the lactam nitrogen. This particular substitution can significantly influence the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby impacting its interaction with biological targets. The carboxamide functionality at the 3-position serves as a crucial handle for further synthetic elaboration, enabling the construction of more complex molecular architectures. This guide will illuminate the path to accessing and utilizing this versatile building block.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence: first, the formation of the N-isopropyl pyroglutamic acid core, followed by the amidation of the carboxylic acid. This strategy leverages the well-documented aza-Michael addition of primary amines to itaconic acid to construct the heterocyclic ring system.

Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid

The foundational reaction for constructing the N-substituted pyroglutamic acid ring is the conjugate addition of an amine to an α,β-unsaturated dicarboxylic acid, followed by cyclization. The reaction of isopropylamine with itaconic acid provides a direct and efficient route to the desired carboxylic acid intermediate.

Causality of Experimental Choices:

-

Reactants: Itaconic acid is an ideal starting material due to its readily available nature and the presence of a conjugated double bond that is susceptible to Michael addition. Isopropylamine is chosen for the introduction of the N-isopropyl group.

-

Solvent: Water is often a suitable solvent for this reaction, promoting the initial salt formation and subsequent intramolecular cyclization upon heating.

-

Temperature: Reflux temperatures are typically employed to drive the reaction to completion, ensuring both the Michael addition and the subsequent dehydration and lactam formation occur.

-

Work-up: Acidification of the reaction mixture is crucial to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product, which can then be isolated by filtration.

Experimental Protocol: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.0 eq) and water.

-

With stirring, slowly add isopropylamine (1.1 eq) to the suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

-

Cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Amidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid

The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Causality of Experimental Choices:

-

Activating Agent: Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to their corresponding acyl chlorides. It is effective and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Solvent: An inert solvent such as dichloromethane (DCM) or toluene is used for the acyl chloride formation.

-

Ammonia Source: Aqueous ammonia or ammonia gas can be used as the nucleophile to react with the activated acyl chloride to form the primary amide.

-

Temperature: The formation of the acyl chloride is often performed at room temperature or with gentle heating. The subsequent reaction with ammonia is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM).

-

Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution), typically for 1-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in an anhydrous solvent like DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of aqueous ammonia (a slight excess) to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as diastereotopic protons for the CH₂ groups of the pyrrolidine ring and a signal for the CH group at the 3-position. The amide protons (NH₂) would likely appear as two broad singlets.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (lactam and amide), the carbons of the isopropyl group, and the three carbons of the pyrrolidine ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the lactam (around 1680 cm⁻¹), and the C=O stretching of the amide (Amide I band, around 1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Application as a Key Intermediate in Drug Discovery

The 5-oxopyrrolidine-3-carboxamide scaffold is a key pharmacophore in a variety of biologically active molecules. A particularly promising area of application for these intermediates is in the development of selective inhibitors of the voltage-gated sodium channel Nav1.8.

Role in the Synthesis of Nav1.8 Inhibitors

The Nav1.8 sodium channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1] Consequently, selective inhibitors of Nav1.8 are highly sought after as potential non-opioid analgesics for the treatment of various pain conditions.[1] Several patents and publications describe series of 5-oxopyrrolidine-3-carboxamides as potent Nav1.8 inhibitors.[1]

The general structure of these inhibitors often involves a substituted 5-oxopyrrolidine-3-carboxamide core, where the amide nitrogen is further functionalized with various aryl or heteroaryl groups. This compound serves as an ideal starting point for the synthesis of such compounds. The primary amide can be acylated, alkylated, or used in coupling reactions to introduce the desired substituents, leading to a diverse library of potential Nav1.8 inhibitors.

Diagram 1: General Synthetic Workflow

Sources

1-Isopropyl-5-oxopyrrolidine-3-carboxamide molecular weight and formula

An In-depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in modern medicinal chemistry. We will delve into its fundamental properties, a reasoned synthesis approach, robust analytical characterization methods, and its emerging significance in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecular scaffold.

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (also known as 2-pyrrolidinone or pyroglutamate) ring is a privileged scaffold in medicinal chemistry. It is a five-membered lactam that serves as the core structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. Its conformational rigidity, ability to participate in hydrogen bonding as both an acceptor (carbonyl oxygen) and donor (when unsubstituted at N-1), and its synthetic tractability make it an attractive starting point for library synthesis and lead optimization.

Recently, derivatives of the 5-oxopyrrolidine core have gained significant attention. Specifically, the 5-oxopyrrolidine-3-carboxamide class of molecules has been identified as a promising source of inhibitors for the Nav1.8 voltage-gated sodium channel, a key target in the development of novel therapeutics for pain, cough, and chronic itch disorders[1]. This guide focuses specifically on the N-isopropyl substituted variant, this compound, providing a foundational understanding for its synthesis and application.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the bedrock of all subsequent research and development. The key identifiers and characteristics of this compound are summarized below.

Data Presentation: Core Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| CAS Number | 90152-93-5 | [2] |

| MDL Number | MFCD11053006 | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Visualization: Chemical Structure

The structure features a central 5-oxopyrrolidine ring. The nitrogen atom (position 1) is substituted with an isopropyl group, and a carboxamide functional group is attached at position 3.

Caption: Structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached via a two-step process starting from commercially available precursors. This pathway is efficient and relies on well-established, high-yielding chemical transformations. The general strategy involves the formation of the core heterocyclic ring system followed by functional group manipulation to install the desired carboxamide.

Visualization: Synthetic Workflow

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid

-

Causality and Expertise: The synthesis of the pyrrolidinone ring is efficiently achieved by reacting a primary amine (isopropylamine) with itaconic acid[3]. This reaction proceeds via a tandem sequence. First, a conjugate (Michael) addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid occurs. This is followed by an intramolecular amide condensation (cyclization) upon heating, which expels a molecule of water to form the stable five-membered lactam ring. Water or a high-boiling alcohol like isopropanol is an excellent solvent choice as it facilitates the reaction and the removal of the water byproduct at reflux temperatures.

-

Experimental Protocol (Self-Validating System):

-

To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq).

-

Add water or isopropanol as the solvent (approx. 5-10 mL per gram of itaconic acid).

-

Slowly add isopropylamine (1.1 eq) to the stirred suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting materials.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product, 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

-

Step 2: Amidation to Form this compound

-

Causality and Expertise: The conversion of the carboxylic acid intermediate to the primary carboxamide requires activation of the carboxyl group to facilitate nucleophilic attack by an ammonia source. Standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are ideal. This combination forms a highly reactive activated ester intermediate, which readily reacts with ammonia (typically from a source like ammonium chloride with a non-nucleophilic base like triethylamine or diisopropylethylamine) to form the desired amide bond. This method is preferred over harsher methods (e.g., conversion to an acid chloride) as it proceeds under mild conditions, minimizing side reactions.

-

Experimental Protocol (Self-Validating System):

-

Dissolve 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

In a separate flask, prepare a solution of ammonium chloride (NH₄Cl, 1.5 eq) and triethylamine (TEA, 2.5 eq) in DMF.

-

Add the ammonium chloride/TEA solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is critical to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Confirmation

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for unambiguous structure elucidation. For this compound, one would expect to see characteristic signals corresponding to the isopropyl group (a doublet for the two methyls and a septet for the CH), distinct signals for the diastereotopic methylene protons of the pyrrolidine ring, and signals for the methine proton at C3. The presence of the primary amide would be confirmed by two broad singlets for the NH₂ protons in the ¹H NMR spectrum. The ¹³C NMR would show characteristic peaks for the two carbonyl carbons (lactam and amide) and the aliphatic carbons[4].

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. The spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the lactam (approx. 1680-1700 cm⁻¹) and the amide (Amide I band approx. 1640-1670 cm⁻¹), as well as N-H stretching vibrations for the primary amide (two bands in the 3200-3400 cm⁻¹ region).

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of a non-volatile organic compound. A reversed-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) coupled with a UV detector would be suitable. The purity is determined by the area percentage of the main product peak.

-

Protocol: Purity Analysis by RP-HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Procedure: Dissolve a small sample (~1 mg/mL) in the mobile phase. Inject and integrate the resulting chromatogram. Purity should be ≥95% for most research applications.

-

-

Headspace Gas Chromatography (GC-HS): If volatile organic solvents like isopropanol or DCM are used in the final steps, GC-HS is the appropriate method to quantify their residual amounts, ensuring they are below the limits specified by regulatory guidelines (e.g., ICH Q3C)[5].

Relevance and Applications in Drug Discovery

The true value of a molecule is defined by its biological activity and therapeutic potential. The this compound scaffold is emerging as a critical pharmacophore in modern drug discovery programs.

Primary Application: Nav1.8 Inhibition for Pain and Other Disorders

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells[1]. The Nav1.8 isoform is preferentially expressed in peripheral sensory neurons and plays a crucial role in transmitting pain signals. Its limited expression in the central nervous system or cardiac tissue makes it an attractive target for developing non-opioid analgesics with a potentially superior safety profile.

A recent patent application from Merck Sharp & Dohme Corp. describes 5-oxopyrrolidine-3-carboxamides as potent inhibitors of Nav1.8[1]. These inhibitors are proposed for the treatment of a wide range of conditions, including:

-

Neuropathic and inflammatory pain

-

Acute and chronic pain (e.g., post-operative pain)

-

Chronic cough

-

Acute and chronic itch (pruritus)

Visualization: Mechanism of Action

Caption: Inhibition of pain signaling via Nav1.8 channel blockade.

Broader Potential: Anticancer and Antimicrobial Scaffolds

Beyond pain management, the 5-oxopyrrolidine core is a versatile platform. Studies have demonstrated that other derivatives of this scaffold possess significant antimicrobial activity, including against multidrug-resistant strains of Staphylococcus aureus, as well as anticancer activity against cell lines like A549 lung cancer cells[3]. This suggests that libraries built around the 1-substituted-5-oxopyrrolidine-3-carboxamide core could be valuable sources for identifying hits in other therapeutic areas.

Conclusion

This compound is more than just a chemical entity; it is a molecule of significant interest at the forefront of therapeutic research. Its straightforward and logical synthesis, combined with the profound therapeutic potential of the 5-oxopyrrolidine-3-carboxamide class as Nav1.8 inhibitors, makes it a valuable tool for medicinal chemists and pharmacologists. The methodologies and insights provided in this guide offer a robust framework for its synthesis, characterization, and further exploration in drug development programs targeting pain, chronic cough, and beyond.

References

-

2a biotech. 1-ISOPROPYL-5-OXOPYRROLIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE. Available at: [Link]

-

National Institutes of Health (PMC). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

-

Pharmaffiliates. 1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

-

ACS Publications. A Facile, Six-Step Process for the Synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester, The Key Synthetic Intermediate of Aliskiren. Available at: [Link]

-

National Institutes of Health (PMC). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

-

National Institutes of Health (PMC). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. Available at: [Link]

-

PubChem. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

-

National Institutes of Health. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Available at: [Link]

Sources

- 1. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 90152-93-5|this compound|BLDpharm [bldpharm.com]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide

Abstract: The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The synthesis of novel derivatives, such as 1-Isopropyl-5-oxopyrrolidine-3-carboxamide, requires unambiguous structural verification, which is paramount for advancing drug discovery and development programs. This technical guide provides a comprehensive, in-depth analysis of the key spectroscopic signatures of this compound, leveraging foundational principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present predicted data, detailed interpretation grounded in structural analysis, and standardized protocols for data acquisition. This document is intended to serve as a practical reference for researchers and scientists engaged in the characterization of complex heterocyclic molecules.

Molecular Structure and Spectroscopic Overview

To accurately interpret spectroscopic data, a foundational understanding of the molecule's constituent parts is essential. This compound (C₈H₁₄N₂O₂) is characterized by several key structural features that will govern its spectroscopic behavior:

-

Pyrrolidinone Ring: A five-membered lactam (cyclic amide) ring. The ring strain influences the vibrational frequency of the lactam carbonyl group.[3][4]

-

Primary Carboxamide: An exocyclic -CONH₂ group attached at the C3 position.

-

N-Isopropyl Group: A bulky alkyl substituent on the lactam nitrogen, which will produce a characteristic signature in ¹H NMR.

-

Chiral Center: The C3 carbon is a stereocenter, leading to magnetic inequivalence (diastereotopicity) for the methylene protons at the C2 and C4 positions of the ring.

The interplay of these groups provides a unique spectroscopic fingerprint, which can be deconvoluted using a multi-technique approach as outlined below.

Caption: Plausible ESI fragmentation pathways.

Table 4: Summary of Predicted High-Resolution MS Data

| m/z (Predicted) | Ion Formula | Description |

| 171.1128 | [C₈H₁₅N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 154.0866 | [C₈H₁₂NO₂]⁺ | Loss of NH₃ |

| 128.0862 | [C₆H₁₂NO]⁺ | Loss of Isopropyl |

| 126.0655 | [C₇H₉NO]⁺ | Loss of CONH₃ |

Standardized Experimental Protocols

Reproducibility and accuracy are contingent upon rigorous experimental execution. The following protocols represent standard, field-proven methodologies for acquiring high-quality spectroscopic data.

Caption: General workflow for spectroscopic analysis.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: The homogenous powder is transferred to a pellet press and compressed under high pressure (approx. 8-10 tons) to form a thin, transparent KBr pellet.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the spectrometer's sample holder. [1]4. Spectral Collection: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹. A minimum of 16 scans are co-added to ensure a high signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum. [1]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solvent by the manufacturer to serve as an internal reference for chemical shifts (δ = 0.00 ppm). [5]3. Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to optimize magnetic field homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC). Key parameters for ¹H NMR include a spectral width covering 0-12 ppm and a relaxation delay of 1-5 seconds. [2]

C. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A stock solution of the sample is prepared by dissolving ~1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). This stock is further diluted to a final concentration of ~1-10 µg/mL. [1]2. Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.

-

Data Acquisition: The sample solution is infused directly or via an LC system into the ESI source. The source parameters (e.g., spray voltage, capillary temperature) are optimized to maximize the signal of the [M+H]⁺ ion. [1]4. Analysis: Mass spectra are recorded in positive ion mode over a relevant mass range (e.g., m/z 50-500). The high-resolution data allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy (<5 ppm mass error).

Conclusion

The structural elucidation of this compound is definitively achievable through the integrated application of IR, NMR, and mass spectrometry. IR spectroscopy confirms the presence of the critical lactam and primary amide functional groups. High-field NMR spectroscopy provides a detailed map of the proton and carbon framework, confirming the connectivity and stereochemical complexity of the molecule. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. The predicted data and protocols outlined in this guide serve as a robust framework for the empirical characterization and quality control of this and structurally related compounds in a research and development setting.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. (2025). Benchchem.

- Infrared spectra of Amides & Lactams (RCONR2). (n.d.). University of Calgary.

- Infrared Spectroscopy. (2020). Chemistry LibreTexts.

- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Iraqi Journal of Pharmaceutical Sciences.

- Introduction to IR Spectroscopy - Amides. (2012). YouTube.

- IR Lecture Notes. (n.d.). University of California, Los Angeles.

- Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2025). ResearchGate.

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.

- Appendix I: NMR Solvent and Water Chemical Shifts. (n.d.).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

Sources

The Emerging Role of the 5-Oxopyrrolidine-3-Carboxamide Scaffold in Medicinal Chemistry: A Technical Guide

Abstract

The five-membered lactam ring of the 5-oxopyrrolidine (also known as pyroglutamic acid) nucleus is a cornerstone in modern medicinal chemistry. Its inherent chirality, conformational rigidity, and capacity for diverse functionalization have established it as a privileged scaffold in the design of novel therapeutics. This technical guide delves into the chemistry and therapeutic potential of a key derivative class: the 5-oxopyrrolidine-3-carboxamides. Using 1-Isopropyl-5-oxopyrrolidine-3-carboxamide as a foundational model, we explore the synthesis, structure-activity relationships (SAR), and diverse biological activities of this versatile chemical series. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapies targeting a spectrum of diseases, from infectious agents to chronic pain and inflammatory disorders.

Introduction: The 5-Oxopyrrolidine-3-Carboxamide Core

The pyrrolidine ring system is a recurring motif in a multitude of natural products and synthetic drugs, prized for its ability to orient substituents in a well-defined three-dimensional space, thereby enhancing molecular recognition at biological targets. The incorporation of a lactam at the 5-position and a carboxamide at the 3-position creates the 5-oxopyrrolidine-3-carboxamide core—a scaffold that offers a unique combination of hydrogen bond donors and acceptors, a chiral center, and multiple points for synthetic diversification.

This compound (Figure 1) represents a simple yet illustrative example of this scaffold. The N-isopropyl group provides a degree of lipophilicity and steric bulk, while the carboxamide moiety is a critical pharmacophoric element capable of engaging in key hydrogen bonding interactions within enzyme active sites or receptor binding pockets. While this specific molecule is not extensively studied, its structural analogues have demonstrated significant activity across a remarkable range of biological targets, underscoring the vast potential of this chemical class.

| Chemical Properties: this compound | |

| CAS Number | 90152-93-5 |

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| Canonical SMILES | CC(C)N1CC(C(=O)N)CC1=O |

Table 1: Key chemical properties of the representative compound, this compound.

Synthesis and Chemical Logic

The construction of the 5-oxopyrrolidine-3-carboxamide core is synthetically accessible, allowing for the rapid generation of compound libraries for screening and optimization. A common and efficient strategy involves the reaction of itaconic acid with a primary amine, followed by activation of the resulting carboxylic acid and subsequent amidation.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached in a two-step sequence starting from readily available commercial reagents.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (Intermediate)

This protocol is adapted from the synthesis of structurally similar compounds.[1]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and water (approx. 5-10 mL per gram of itaconic acid).

-

Amine Addition: Add isopropylamine (1.1 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered, washed with cold water, and dried. Alternatively, acidify the mixture with 5% hydrochloric acid to a pH of ~5 to precipitate the product.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the pure 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid.

The subsequent amidation of the carboxylic acid to form the final carboxamide can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt) with a source of ammonia or by converting the acid to an acid chloride followed by reaction with ammonia.

The 5-Oxopyrrolidine-3-Carboxamide Scaffold in Drug Discovery

The true value of this scaffold is revealed by the diverse and potent biological activities of its derivatives. By modifying the substituents on the ring nitrogen (R1) and the carboxamide (R2), medicinal chemists have successfully targeted a wide array of proteins implicated in human disease.

| Derivative Class Example | Biological Target | Therapeutic Area | Key Insights & Causality | Reference |

| Phenyl-substituted Pyrrolidine Carboxamides | InhA (Enoyl-ACP Reductase) | Infectious Disease (Tuberculosis) | The carboxamide interacts with the NAD+ cofactor in the InhA active site. Modifications on the phenyl ring modulate potency and specificity. | [2] |

| Bicyclic Heterocycle-linked Pyrrolidinones | IRAK4 (IL-1 Receptor-Associated Kinase 4) | Inflammatory Diseases, Autoimmunity | The oxopyrrolidine core acts as a rigid scaffold to optimally position a larger heterocyclic moiety that binds deep within the kinase hinge region. | |

| Aryl-substituted Pyrrolidine Carboxamides | Nav1.8 (Voltage-gated Sodium Channel) | Pain, Chronic Cough | The scaffold orients aryl groups to block the ion channel pore. The carboxamide provides a key interaction point with channel residues. | [3] |

| N-Aryl Pyrrolidinones | Antimicrobial (Gram-positive bacteria) | Infectious Disease | The N-aryl substituent is critical for activity. Hydrazone derivatives of the 3-carboxamide show enhanced potency against resistant strains like MRSA. | [1][4] |

Table 2: Representative examples of therapeutic targets for 5-Oxopyrrolidine-3-Carboxamide derivatives.

Case Study 1: Inhibition of IRAK4 in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a master regulator kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response.[5][6] Dysregulation of IRAK4 signaling is implicated in numerous autoimmune and inflammatory diseases. The kinase activity of IRAK4 is essential for the activation of downstream pathways leading to the production of inflammatory cytokines.[7]

Caption: Role of Nav1.8 in pain signal transmission and inhibition.

A recent patent application describes a series of 5-oxopyrrolidine-3-carboxamides as potent Nav1.8 inhibitors. [3]In this context, the scaffold acts to position aryl and heteroaryl substituents that are believed to physically occlude the channel pore. The N-substituent (analogous to the isopropyl group in our model compound) and the groups on the carboxamide can be fine-tuned to achieve high potency and selectivity over other sodium channel subtypes, which is critical for avoiding cardiovascular and neurological side effects. The structure-activity relationship (SAR) for this class suggests that lipophilic groups and specific substitution patterns on the aromatic rings are key to achieving high affinity. [8][9]

Key Experimental Protocol: InhA Enzyme Inhibition Assay

To evaluate compounds like this compound for potential antitubercular activity, a primary biochemical screen against the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, InhA, is essential. This enzyme is a key component of the type II fatty acid synthase (FAS-II) system and is the target of the frontline drug isoniazid. [2] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant InhA enzyme.

Principle: The assay measures the NADH-dependent reduction of a substrate, trans-2-dodecenoyl-CoA (DD-CoA), by InhA. The reaction is monitored by the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. Inhibitors will slow the rate of this reaction. [10] Materials:

-

Recombinant purified InhA enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

trans-2-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP substrate

-

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8 [11]* Test compound (e.g., this compound) dissolved in DMSO

-

96-well or 384-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-